5-Chloro-2-{3-[chloro(difluoro)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-8-methoxyquinoline
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Overview
Description
3-[CHLORO(DIFLUORO)METHYL]-6-(5-CHLORO-8-METHOXY-2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by its unique structure, which includes a quinoline moiety, a triazole ring, and a thiadiazole ring. The presence of chloro and difluoromethyl groups further enhances its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[CHLORO(DIFLUORO)METHYL]-6-(5-CHLORO-8-METHOXY-2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the quinoline moiety, followed by the construction of the triazole and thiadiazole rings. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[CHLORO(DIFLUORO)METHYL]-6-(5-CHLORO-8-METHOXY-2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro and difluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-[CHLORO(DIFLUORO)METHYL]-6-(5-CHLORO-8-METHOXY-2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[CHLORO(DIFLUORO)METHYL]-6-(5-CHLORO-8-METHOXY-2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Chloroquinoline derivatives: These compounds share the quinoline moiety and exhibit similar chemical properties.
Triazolothiadiazole derivatives: Compounds with similar triazole and thiadiazole rings.
Fluorinated organic compounds: These compounds contain fluorine atoms, contributing to their unique chemical behavior.
Uniqueness
3-[CHLORO(DIFLUORO)METHYL]-6-(5-CHLORO-8-METHOXY-2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H7Cl2F2N5OS |
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Molecular Weight |
402.2 g/mol |
IUPAC Name |
3-[chloro(difluoro)methyl]-6-(5-chloro-8-methoxyquinolin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H7Cl2F2N5OS/c1-24-9-5-3-7(15)6-2-4-8(19-10(6)9)11-22-23-12(14(16,17)18)20-21-13(23)25-11/h2-5H,1H3 |
InChI Key |
HJGIHJGEJCEVJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)C=CC(=N2)C3=NN4C(=NN=C4S3)C(F)(F)Cl |
Origin of Product |
United States |
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